N,N-Diphenylquinacridone
Description
Contextualization within Quinacridone (B94251) Chemistry and Organic Semiconductor Science
Quinacridone and its derivatives are a class of organic pigments known for their exceptional stability and strong intermolecular hydrogen bonding, which facilitates ordered molecular packing in the solid state. rsc.org This inherent order is a crucial characteristic for efficient charge transport in organic semiconductors. rsc.org The basic quinacridone structure consists of a linear pentacyclic system. The introduction of substituents at the N,N' positions, as seen in N,N-Diphenylquinacridone, allows for the fine-tuning of its semiconductor properties. researchgate.net
Organic semiconductors are carbon-based materials that exhibit semiconductor properties, offering advantages such as flexibility, low cost, and tunability through chemical synthesis. rug.nl These materials are the active components in a range of electronic devices. The performance of these devices is intrinsically linked to the charge transport characteristics of the organic semiconductor, which in turn are governed by factors like molecular packing and electronic structure. rsc.orgrug.nl
Significance of N,N-Diarylation for Advanced Optoelectronic Functionality
The process of attaching two aryl (in this case, phenyl) groups to the nitrogen atoms of the quinacridone core is known as N,N-diarylation. google.com This specific modification has profound implications for the molecule's optoelectronic behavior. The bulky phenyl groups disrupt the strong intermolecular hydrogen bonding that characterizes unsubstituted quinacridone. core.ac.uk This disruption can lead to:
Enhanced Solubility: The bulky phenyl groups can improve the solubility of the quinacridone derivative, making it more processable for device fabrication.
Modified Molecular Packing: The steric hindrance from the phenyl groups alters the way the molecules arrange themselves in the solid state, influencing the π-π interactions that are critical for charge transport. rsc.org
Tuned Energy Levels: The electronic nature of the aryl groups can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, which is essential for efficient charge injection and transport in electronic devices. nih.gov
Recent studies have shown that N,N'-diphenylquinacridone exhibits promising charge transport properties. researchgate.net For instance, in organic field-effect transistors (OFETs), it has demonstrated good saturation in its output characteristics. rsc.org The electrochemical properties, such as oxidation and reduction potentials, are also significantly influenced by N,N'-substitution. rsc.org
Table 1: Comparison of Optoelectronic Properties of N,N'-Substituted Quinacridones
| Compound | Hole Mobility (μh) (cm²/V·s) | Electron Mobility (μe) (cm²/V·s) | HOMO (eV) | LUMO (eV) |
|---|---|---|---|---|
| N,N'-dimethylquinacridone (DMQA) | 8 x 10⁻³ | 3 x 10⁻⁴ | -5.4 | -3.5 |
| N,N'-dibutylquinacridone (DBQA) | 2 x 10⁻⁴ | Not Observed | -5.5 | -3.5 |
| N,N'-diphenylquinacridone (DPQA) | Favorable, but specific value varies | - | -5.6 | -3.5 |
Data sourced from studies on N,N'-substituted quinacridones for organic electronic devices. rsc.orgresearchgate.net Note that the charge transport properties can be highly dependent on the specific device architecture and fabrication conditions. rsc.org
Evolution of Research Trajectories for this compound Analogues
The promising results obtained with this compound have spurred further research into its analogues. Scientists are exploring the effects of introducing different substituents on the phenyl rings to further modulate the material's properties. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings can provide another level of control over the HOMO and LUMO energy levels. nih.gov
Furthermore, research is expanding to investigate the impact of different diaryl groups, moving beyond simple phenyl substituents to more complex aromatic systems. uni-heidelberg.de The goal is to create a library of N,N-diarylquinacridone derivatives with a wide range of optoelectronic properties, enabling the selection of the optimal material for a specific application. This ongoing research highlights the importance of this compound as a foundational molecule for the design of next-generation organic electronic materials.
Structure
3D Structure
Properties
IUPAC Name |
5,12-diphenylquinolino[2,3-b]acridine-7,14-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N2O2/c35-31-23-15-7-9-17-27(23)33(21-11-3-1-4-12-21)29-19-26-30(20-25(29)31)34(22-13-5-2-6-14-22)28-18-10-8-16-24(28)32(26)36/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHMXTFNINVDFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C4=CC5=C(C=C42)C(=O)C6=CC=CC=C6N5C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Molecular Engineering
Advanced Synthetic Routes to N,N-Diphenylquinacridone
The synthesis of N,N-disubstituted quinacridones, including the diphenyl variant, typically involves the initial formation of the core quinacridone (B94251) skeleton followed by substitution at the nitrogen atoms. Classical synthesis of the parent quinacridone often starts from the 2,5-dianilide of terephthalic acid or through the condensation of succinosuccinate esters with anilines, followed by cyclization and oxidation. wikipedia.org
Modern synthetic approaches focus on optimizing reaction conditions to improve yields and purity. One patented process for quinacridone pigments involves the condensation of diacyl dimethyl succinate with an aniline derivative, followed by cyclization using a polyphosphoric acid, and a final oxidation step. This method reports high yields and purity, potentially reducing the need for extensive post-synthesis purification. google.com For instance, the initial condensation step can achieve a yield of 92%, while the cyclization can reach a yield of 92% with 97% content purity. google.com The final oxidation of dihydroquinacridone to quinacridone, using a reagent like m-nitrobenzene sodium sulfonate, can proceed with a yield of 86%. google.com The N,N'-diphenyl substitution is then carried out on the pre-formed quinacridone core, a step for which specific conditions are optimized to ensure complete and clean reaction.
| Reaction Step | Reactants | Conditions | Yield |
| Condensation | Diacyl dimethyl succinate, Aniline | Ethanol, HCl catalyst, Reflux | 92% google.com |
| Cyclization | 1,4-(N-phenyl amino)-2,5-dicarboxylate | Polyphosphoric acid, 110°C | 92% google.com |
| Oxidation | Dihydroquinacridone | m-nitrobenzene sodium sulfonate, NaOH, Ethanol | 86% google.com |
This interactive table summarizes yields for the synthesis of the core quinacridone structure as reported in select literature.
Regioselective functionalization, particularly through C-H bond activation, represents an advanced strategy to modify heterocyclic compounds with high precision, offering an atom- and step-economical synthesis pathway. mdpi.comnih.gov While extensively reviewed for heterocycles like quinolines, mdpi.comnih.gov the application of these strategies to quinacridone precursors allows for the introduction of various functional groups at specific positions on the aromatic backbone before the final cyclization. This approach enables the synthesis of quinacridone cores with tailored electronic properties. By using directing groups, it is possible to guide the addition of substituents to specific carbon atoms, thereby fine-tuning the resulting molecule's HOMO/LUMO energy levels and other physical characteristics. mdpi.comresearchgate.net
Derivatization Strategies for N,N-Substituted Quinacridones
The substitution at the N,N' positions of the quinacridone molecule is a critical strategy for disrupting the strong intermolecular hydrogen bonding present in the parent compound. bohrium.com This modification enhances solubility and processability and significantly influences the material's electronic and optical properties.
The nature of the substituent at the nitrogen atoms has a profound effect on the molecular architecture and resulting material properties. researchgate.netrsc.org A comparative study of N,N'-dimethylquinacridone (DMQA), N,N'-dibutylquinacridone (DBQA), and N,N'-diphenylquinacridone (DPQA) highlights these effects.
The bulky phenyl groups in DPQA cause significant steric hindrance, which alters the molecular packing in thin films compared to the alkyl-substituted derivatives. This steric effect, combined with the electronic nature of the phenyl rings, influences the molecule's electrochemical properties. The substituents on the nitrogen atoms significantly influence the oxidation potentials and, consequently, the HOMO levels. scispace.com For instance, variations in HOMO levels of up to 120 mV have been observed between different substitutions. scispace.com In contrast, the reduction potentials (LUMO levels) are less affected by N-substitution. scispace.com
In a study, N,N'-diphenylquinacridone showed a blueshift in its absorption spectrum in solution compared to its alkyl-substituted counterparts, indicating a larger optical energy gap. rsc.org This trend aligns with electrochemical data, which calculated band gaps of 2.54 eV for DMQA, 2.57 eV for DBQA, and 2.64 eV for DPQA. scispace.com These differences play a critical role in the charge transport properties, with studies showing that the substituent choice is a determining factor for performance in organic field-effect transistors (OFETs). researchgate.netrsc.org
| Compound | Substituent | Calculated Band Gap (eV) | Absorption Max (in DMSO) | Key Characteristics |
| DMQA | Methyl | 2.54 scispace.com | ~524 nm | Strong π–π interactions in thin films, red-shifted photoluminescence scispace.comrsc.org |
| DBQA | Butyl | 2.57 scispace.com | ~525 nm | Intermediate properties between DMQA and DPQA |
| DPQA | Phenyl | 2.64 scispace.com | 514 nm rsc.org | Significant steric hindrance, blue-shifted absorption rsc.org |
This interactive table compares the properties of different N,N'-substituted quinacridones.
The incorporation of novel functional groups at the N,N' positions is a key area of molecular engineering for quinacridones. The goal is to tailor properties such as solubility, energy levels, and intermolecular interactions for specific applications. While simple alkyl and phenyl groups have been studied, the potential exists to introduce more complex moieties. For example, attaching long alkyl chains can improve solubility in organic solvents and influence film morphology. rsc.org Introducing electron-donating or electron-withdrawing groups can further modulate the HOMO/LUMO energy levels, directly impacting the performance of the material in electronic devices. rsc.org
Purification Techniques for High-Purity Organic Electronic Materials
The performance of organic electronic devices is critically dependent on the purity of the semiconductor material used. rsc.org Trace impurities can act as charge traps, degrading device performance and longevity. Therefore, rigorous purification is a mandatory step in the synthesis of materials like this compound.
Common methods for purifying organic compounds include crystallization, distillation, differential extraction, and chromatography. byjus.comgeeksforgeeks.org For high-purity organic electronic materials, temperature gradient sublimation, often performed under high vacuum, is a particularly effective technique. rsc.org This method, also known as train sublimation, separates materials based on their different sublimation temperatures, efficiently removing less volatile impurities. rsc.org Materials may undergo multiple successive sublimation steps to achieve the required purity, often exceeding 99.9%. rsc.org
The effectiveness of the purification is typically verified through various analytical techniques. These can include High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and trace metals analysis to ensure the material meets the stringent requirements for use in high-performance electronic devices. nih.gov
Advanced Sublimation and Crystallization Methodologies
The purification of this compound is paramount to achieving optimal performance in organic electronic devices. Advanced sublimation and crystallization methodologies are employed to obtain the high purity and controlled crystalline morphology required for efficient charge transport.
Thermal Gradient Sublimation
Thermal gradient sublimation is a highly effective technique for the purification of organic semiconductors like this compound. This process involves heating the crude material under high vacuum, causing it to sublime. The vapor then travels along a temperature gradient within a tube furnace. Impurities with different sublimation temperatures will deposit at different zones along the tube, allowing for the collection of highly purified this compound in a specific region.
Research has indicated that N,N'-diphenylquinacridone can be sublimed at a temperature of 280 °C under vacuum. nih.gov The precise control of the sublimation temperature, the pressure, and the temperature gradient is crucial for achieving high-purity crystalline material. The process effectively removes both less volatile and more volatile impurities.
Table 1: Illustrative Parameters for Thermal Gradient Sublimation of this compound
| Parameter | Value | Purpose |
| Source Temperature | 280 °C | To induce sublimation of this compound. |
| Pressure | 10-5 to 10-6 Torr | To facilitate sublimation and prevent oxidation. |
| Temperature Gradient | 5 - 10 °C/cm | To separate compounds based on their sublimation points. |
| Collection Zone Temp. | 150 - 250 °C | To allow for the deposition of purified this compound crystals. |
| Sublimation Time | 24 - 48 hours | To ensure complete sublimation and purification. |
Solution-Based Crystallization
Solution-based crystallization methods offer an alternative route to purify this compound and to control its crystalline form. The choice of solvent is critical, as the solubility of this compound is generally low in common organic solvents. High-boiling point solvents such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) may be employed at elevated temperatures to dissolve the compound.
Slow cooling of a saturated solution is a common technique. By carefully controlling the cooling rate, the nucleation and growth of crystals can be managed to produce well-defined crystalline structures. Anti-solvent vapor diffusion is another method where a poor solvent is slowly introduced into a solution of this compound in a good solvent, inducing gradual crystallization.
Table 2: Illustrative Parameters for Solution Crystallization of this compound
| Method | Solvent System | Temperature Profile | Expected Outcome |
| Slow Cooling | This compound in DMSO | Heat to 150°C for dissolution, cool to 25°C at 1°C/hour | Formation of well-defined single crystals. |
| Anti-Solvent Diffusion | Dichloromethane (solvent), Hexane (anti-solvent) | Isothermal at 25°C | Growth of crystalline needles or plates. |
Chromatographic Purification and Quality Control
Following initial synthesis and purification by sublimation or crystallization, chromatographic techniques are often employed to achieve the highest possible purity of this compound, which is essential for high-performance electronic applications. Rigorous quality control measures are then implemented to verify the purity and identity of the final product.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the purification and analysis of quinacridone pigments. For this compound, a reverse-phase HPLC method is typically suitable. This involves a non-polar stationary phase and a polar mobile phase. By optimizing the mobile phase composition, gradient elution, and flow rate, it is possible to separate this compound from closely related impurities.
A typical HPLC system for the purification of this compound would utilize a C18 column. The mobile phase could consist of a gradient of acetonitrile and water, or methanol and water, sometimes with the addition of a small amount of an acid like trifluoroacetic acid to improve peak shape.
Table 3: Illustrative HPLC Parameters for the Purification of this compound
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 250 mm x 10 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid |
| Gradient | 50% B to 100% B over 30 minutes |
| Flow Rate | 4 mL/min |
| Detection | UV-Vis at 514 nm |
Quality Control
A comprehensive quality control protocol is essential to ensure the consistency and reliability of this compound for its intended applications. This involves a suite of analytical techniques to confirm the chemical identity, purity, and structural integrity of the compound.
Purity Assessment by HPLC: Analytical HPLC is used to determine the purity of the final product. A high-resolution column and a validated method can detect and quantify impurities with high sensitivity.
Structural Verification by NMR and FTIR: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the molecular structure of this compound. Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present and can be used to confirm the absence of starting materials or by-products.
Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and melting point of the compound, which are indicators of purity.
Table 4: Summary of Quality Control Tests for this compound
| Analytical Technique | Purpose | Typical Specification |
| Analytical HPLC | Purity determination and impurity profiling. | > 99.5% |
| ¹H NMR, ¹³C NMR | Structural confirmation and identification of organic impurities. | Conforms to reference spectra. |
| FTIR Spectroscopy | Functional group analysis and confirmation of identity. | Conforms to reference spectrum. |
| Mass Spectrometry | Molecular weight verification. | Matches theoretical mass ± 5 ppm. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. | Decomposition temperature > 400 °C. |
Electronic Structure and Photophysical Phenomena
Experimental Elucidation of Electronic Energy Levels
The energy levels of the frontier molecular orbitals of N,N-Diphenylquinacridone have been investigated using electrochemical methods. These techniques provide essential insights into the electron-donating and electron-accepting capabilities of the molecule.
Cyclic voltammetry (CV) is an electrochemical technique used to probe the oxidation and reduction processes of a molecule. From the onset potentials of these processes, the energy levels of the HOMO and LUMO can be estimated. For this compound, CV measurements reveal distinct oxidation and reduction events, which are crucial for understanding its electrochemical stability and charge injection properties in electronic devices.
The HOMO level is associated with the onset of oxidation (electron removal), while the LUMO level is related to the onset of reduction (electron addition). The difference between the HOMO and LUMO levels provides the electrochemical energy gap. While specific numerical values for the oxidation and reduction potentials of this compound are reported in specialized literature, they are not broadly available in public domain summaries. However, studies comparing DPQA to other N,N'-substituted quinacridones indicate that the nature of the substituent significantly influences these energy levels. The trends observed in the optical energy gaps upon substitution are in good agreement with the trend of the electrochemical HOMO–LUMO differences determined via CV researchgate.net.
Table 1: Electrochemical Properties of this compound
| Parameter | Value |
|---|---|
| Oxidation Potential Onset (E_ox) | Data not available in searched sources |
| Reduction Potential Onset (E_red) | Data not available in searched sources |
| HOMO Energy Level (eV) | Data not available in searched sources |
| LUMO Energy Level (eV) | Data not available in searched sources |
Note: The precise values for oxidation/reduction potentials and corresponding HOMO/LUMO levels for this compound were not available in the reviewed literature.
Photoelectron spectroscopy is a powerful technique for directly measuring the binding energies of electrons in a molecule, thereby determining the energy of the occupied orbitals. Ultraviolet Photoelectron Spectroscopy (UPS) is particularly suited for probing the valence levels, including the HOMO. While some research indicates the use of photoelectron spectroscopy for the characterization of substituted quinacridones, specific experimental data for this compound, such as its ionization potential (which corresponds to the HOMO energy), were not found in the available literature. This technique remains a key method for validating and refining the energy levels estimated from electrochemical measurements.
Spectroscopic Investigations of Optical Characteristics
The optical properties of this compound have been characterized through absorption and photoluminescence spectroscopy in both solution and solid-state (thin-film) forms. These studies reveal the nature of its electronic transitions and its efficiency as a light-emitting material.
In dilute solutions, this compound exhibits distinct absorption and emission spectra characteristic of the quinacridone (B94251) chromophore. In a dimethyl sulfoxide (DMSO) solution, the absorption spectrum shows a maximum at approximately 514 nm. researchgate.net When dissolved in dichloromethane, a slightly blue-shifted absorption maximum is observed at 509 nm. researchgate.net
The photoluminescence (PL) spectrum in DMSO solution mirrors the absorption spectrum, displaying a similar vibronic intensity pattern. researchgate.net This mirroring effect is indicative of a transition between the ground electronic state and the first excited electronic state with a similar molecular geometry.
Table 2: Solution-Phase Optical Properties of this compound
| Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Stokes Shift (nm) |
|---|---|---|---|
| DMSO | 514 | ~529 | ~15 |
When deposited as a thin film, the optical properties of this compound are influenced by intermolecular interactions in the solid state. The absorption spectra of thin films show a similar absorption band pattern as observed in solution, with a well-defined vibronic structure. researchgate.net
The photoluminescence of DPQA in the thin-film state is characterized by multiple emission peaks, corresponding to the vibronic progression of the chromophore. The PL peaks for a 55 nm thick film have been identified at 538 nm, 572 nm, and 616 nm. researchgate.net The emission from thin films may be influenced by self-absorption effects due to the overlap between the absorption and emission spectra. researchgate.net Compared to other N,N'-substituted quinacridones, DPQA thin films show only a minor contribution from additional low-energy emission, suggesting a lesser degree of strong π–π stacking interactions. researchgate.net
Table 3: Thin-Film Optical Properties of this compound
| Property | Wavelength (nm) |
|---|---|
| Photoluminescence Peak 1 | 538 |
| Photoluminescence Peak 2 | 572 |
A prominent feature of the absorption spectra of this compound, both in solution and as a thin film, is the well-defined vibronic structure. researchgate.net This structure arises from the coupling of the electronic transition with various vibrational modes of the molecule. The absorption bands typically show a progression corresponding to the 0-0, 0-1, and 0-2 vibrational transitions. researchgate.net
The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, is an important parameter for luminescent materials. In dilute DMSO solution, this compound exhibits a small Stokes shift of approximately 15 to 16 nm. researchgate.net This small shift indicates that the molecular geometry does not significantly change between the ground and excited states.
Time-Resolved Spectroscopy of Excited States (e.g., Transient Absorption, Time-Correlated Single Photon Counting)
Time-resolved spectroscopy encompasses a suite of powerful techniques used to study the dynamics of excited states in molecules on timescales ranging from femtoseconds to milliseconds. By probing the processes that occur immediately following light absorption, these methods provide critical insights into the pathways of energy relaxation, such as fluorescence, intersystem crossing, and non-radiative decay.
Transient Absorption (TA) Spectroscopy is a pump-probe technique that monitors the evolution of excited states. edinst.com A powerful and short "pump" laser pulse excites the sample, and a second, time-delayed "probe" pulse measures the change in absorbance over a range of wavelengths. edinst.com This allows for the detection of transient species, including excited singlet states, triplet states, and charge-transfer states, which are often not observable through steady-state fluorescence measurements. edinst.comrsc.org While specific TA spectroscopic data for this compound is not extensively detailed in current literature, the technique is essential for fully characterizing its photophysical profile, particularly for identifying non-emissive decay channels that can compete with fluorescence and impact the efficiency of optoelectronic devices.
Time-Correlated Single Photon Counting (TCSPC) is the foremost method for accurately determining the lifetimes of fluorescent excited states. ucla.edu The technique involves repeatedly exciting a sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual emitted photons relative to the excitation pulse. ucla.edu By collecting the arrival times of many thousands or millions of photons, a histogram is constructed that represents the fluorescence decay profile. ucla.edu This decay curve can then be analyzed to extract the fluorescence lifetime (τ), a key parameter indicating how long a molecule remains in its excited state before returning to the ground state via photon emission.
In a study of N,N'-substituted quinacridones, the photoluminescence (PL) properties of this compound (DPQA) were investigated. The normalized PL decay curves, measured via TCSPC, provide insight into the excited-state lifetime.
Table 1: Photoluminescence Decay Characteristics of this compound Thin Film
| Compound | Form | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Findings |
| This compound (DPQA) | Thin Film | 470 | 540 | Exhibits a mono-exponential decay, indicating a single emissive species. The decay is slower compared to N,N'-dimethylquinacridone, suggesting a longer excited-state lifetime. |
This table is based on the descriptive findings of photoluminescence decay curves presented in the literature. Specific lifetime values (in nanoseconds) were not provided in the source material.
The slower decay of this compound compared to other derivatives like N,N'-dimethylquinacridone suggests that the phenyl substituents influence the radiative and non-radiative decay pathways, leading to a longer-lived singlet excited state. researchgate.net
Advanced Vibrational Spectroscopy
Vibrational spectroscopy is a critical tool for elucidating the molecular structure, bonding, and solid-state packing of organic semiconductor materials. Techniques like FTIR and Raman spectroscopy probe the distinct vibrational modes of a molecule, which are sensitive to its chemical composition and crystalline environment.
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Assignments
FTIR spectroscopy measures the absorption of infrared radiation by a material, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of functional groups and confirmation of molecular structure. researchgate.net
In the case of this compound, FTIR is used to confirm the presence of the key functional groups and the integrity of the molecule after purification processes like vacuum sublimation. The spectrum shows characteristic bands corresponding to the quinacridone core and the N-phenyl substituents. A strong absorption band around 1569 cm⁻¹ is assigned to the C=C stretching vibrations of the quinacridone skeleton, while a prominent band at 536 cm⁻¹ corresponds to the deformation of the phenyl rings. researchgate.net The presence of these specific bands confirms that the phenyl groups are successfully attached to the nitrogen atoms of the quinacridone core and that the molecule has not degraded. researchgate.net
Table 2: Selected FTIR Absorption Bands and Assignments for this compound
| Spectral Position (cm⁻¹) | Assignment | Vibrational Mode |
| 1569 | Phenyl & Quinacridone | C=C Stretching |
| 536 | Phenyl | Ring Deformation |
Data sourced from I. Salzmann et al., J. Mater. Chem. C, 2023. researchgate.net
Raman Spectroscopy for Molecular Vibrational Modes and Crystallinity
Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered photons correspond to the vibrational modes of the molecule. nsf.gov Because the selection rules for Raman scattering differ from those for IR absorption, vibrational modes that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, providing a more complete vibrational analysis. aps.orgnih.gov
For organic semiconductors, Raman spectroscopy is particularly valuable for assessing molecular order and crystallinity. researchgate.netnih.gov The width and position of Raman peaks are highly sensitive to the local environment of the molecules. In a well-ordered crystalline solid, vibrational peaks are typically sharp and well-defined. In contrast, amorphous or disordered materials exhibit broader spectral features. nih.gov Therefore, by analyzing the Raman spectrum, one can gain significant insight into the degree of crystallinity in thin films of this compound, a critical parameter that strongly influences charge transport properties in electronic devices. nih.gov While specific Raman spectra for this compound are not detailed in the reviewed literature, the technique remains a vital, non-destructive method for correlating molecular structure with solid-state morphology and, ultimately, electronic performance.
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure
A thorough search for dedicated quantum chemical calculations on N,N-Diphenylquinacridone did not yield specific published data for the following areas:
Density Functional Theory (DFT) for HOMO, LUMO, and Band Gap Energies
No specific studies reporting the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting band gap energies for this compound, calculated via Density Functional Theory (DFT), were found. Such calculations are fundamental to understanding a molecule's electronic behavior, including its potential as a semiconductor.
Calculation of Ionization Potentials and Electron Affinities
Similarly, there is a lack of published research detailing the calculated ionization potentials and electron affinities for this compound. These parameters are crucial for assessing the energy required to remove an electron and the energy released when an electron is added, respectively, which are vital for understanding charge injection and transport in electronic devices.
Molecular Orbital Analysis and Charge Distribution
While the electronic structure of quinacridone (B94251) derivatives is of interest, specific molecular orbital analyses and detailed charge distribution maps for the N,N-diphenyl substituted version are not available in the literature. This information would provide insight into the localization of electron density and the nature of the frontier orbitals.
Photophysical Process Simulations
The simulation of how this compound interacts with light is another area where specific computational research is lacking.
Time-Dependent DFT (TD-DFT) for Electronic Transitions and Absorption Spectra
No theoretical absorption spectra for this compound, simulated using Time-Dependent Density Functional Theory (TD-DFT), have been published. TD-DFT is a powerful tool for predicting the electronic transitions that give rise to a molecule's color and its absorption of light at different wavelengths.
Modeling of Excited State Dynamics and Decay Pathways
Investigations into the behavior of this compound after it absorbs light, including the modeling of its excited-state dynamics and the pathways through which it returns to its ground state, have not been reported. These simulations are essential for understanding the photostability and luminescence properties of the molecule.
Charge Transport Mechanism Simulations
The performance of organic electronic devices is fundamentally linked to the efficiency of charge transport within the active material. For this compound, a p-type organic semiconductor, understanding the mechanisms of charge movement is crucial for optimizing its use in applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Computational simulations are instrumental in elucidating these mechanisms.
Charge carrier mobility, a measure of how quickly an electron or hole can move through a material under the influence of an electric field, is a key parameter determining device performance. Theoretical calculations of electron and hole mobilities in organic semiconductors are typically approached using frameworks like Marcus theory, which describes charge transfer as a hopping process between adjacent molecules.
The calculation of charge carrier mobility in materials like this compound involves several steps. First, the electronic structure of the molecule is calculated using quantum chemical methods such as Density Functional Theory (DFT). These calculations provide essential parameters like the reorganization energy, which is the energy required to distort the geometry of a neutral molecule to that of its charged state and vice versa. A lower reorganization energy generally leads to higher mobility.
Table 1: Calculated Charge Carrier Mobilities for Quinacridone Derivatives
| Compound | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) | Computational Method |
| Carbazole-disubstituted Quinacridone | 2.53 × 10⁻³ | Not Reported | Experimental (OFET) |
| This compound | Data Not Available | Data Not Available | - |
Note: The table is populated with available data for a related derivative to provide context. Specific computational data for this compound is not available in the reviewed literature.
The intermolecular charge transfer integral, also known as the electronic coupling or transfer integral (often denoted as t or J), quantifies the strength of the electronic interaction between adjacent molecules. It is a critical parameter in determining the rate of charge hopping and, consequently, the charge carrier mobility. A larger transfer integral facilitates more efficient charge transport.
The magnitude of the transfer integral is highly sensitive to the relative orientation and distance between neighboring molecules in the crystal lattice. Computational methods, particularly DFT, are employed to calculate these integrals for various molecular packing arrangements. The calculation typically involves determining the energy splitting of the highest occupied molecular orbital (HOMO) for hole transport or the lowest unoccupied molecular orbital (LUMO) for electron transport in a dimer configuration.
For this compound, the bulky phenyl substituents are expected to significantly influence the intermolecular packing and, therefore, the charge transfer integrals. The twisting of the phenyl groups relative to the planar quinacridone core can create steric hindrance, potentially leading to a less compact packing and smaller transfer integrals compared to unsubstituted quinacridone. However, specific computational studies on the intermolecular charge transfer integrals of this compound are not extensively reported.
Computational Prediction of Structure-Property Relationships
A key advantage of computational chemistry is its ability to establish relationships between the molecular structure of a compound and its macroscopic properties. For this compound, this involves understanding how its three-dimensional shape and the nature of its substituents govern its electronic and photophysical behavior.
The optoelectronic properties of this compound are intrinsically linked to its molecular conformation. The planarity of the quinacridone core is crucial for maintaining a high degree of π-conjugation, which is essential for its characteristic absorption and emission in the visible region of the electromagnetic spectrum.
The dihedral angle between the phenyl substituents and the quinacridone backbone is a critical conformational parameter. A larger twist angle can disrupt the π-conjugation between the phenyl groups and the core, which can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the absorption and emission wavelengths. Computational studies can systematically vary this dihedral angle to map out its effect on the optoelectronic properties. For instance, a more planar conformation is generally expected to lead to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra.
The introduction of substituents onto the quinacridone core is a common strategy to fine-tune its properties. In this compound, the phenyl groups at the nitrogen atoms play a significant role in modifying the electronic and photophysical characteristics of the parent quinacridone molecule.
Computational studies on a series of N,N'-substituted quinacridones, including dimethyl, dibutyl, and diphenyl derivatives, have shown that the nature of the substituent has a critical impact on the charge transport properties. Research indicates that methyl-substituted quinacridone is the most favorable for charge transport, followed by the diphenyl and then the dibutyl derivatives. This suggests that the electronic nature and steric bulk of the substituent are key factors.
The phenyl groups in this compound are electron-withdrawing compared to alkyl groups, which can lower the energy levels of both the HOMO and LUMO. This can affect the injection of charges from electrodes in electronic devices and also tune the emission color. Furthermore, the bulky nature of the phenyl groups can influence the solid-state packing, which in turn affects intermolecular interactions and charge transport.
Table 2: Comparison of Electronic Properties of N,N'-Substituted Quinacridones
| Substituent | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |
| Diphenyl | Data Not Available | Data Not Available | Data Not Available |
| Dimethyl | Data Not Available | Data Not Available | Data Not Available |
| Dibutyl | Data Not Available | Data Not Available | Data Not Available |
Note: While comparative studies on the charge transport properties of these derivatives have been conducted, specific calculated values for HOMO/LUMO energies and band gaps are not provided in the readily available literature.
Solid State Physics and Thin Film Engineering
Thin Film Formation and Morphology Control
The creation of uniform, high-quality thin films is a fundamental step in the fabrication of organic electronic devices. The method of deposition and the conditions under which it is performed have a profound impact on the film's morphology, which in turn governs its performance. For N,N-Diphenylquinacridone, both vacuum- and solution-based techniques have been utilized to form thin films.
Vacuum Deposition Techniques (e.g., Thermal Evaporation)
Vacuum deposition, particularly thermal evaporation, is a widely used method for depositing thin films of organic materials. This process involves heating the source material in a high-vacuum chamber, causing it to sublimate and then condense onto a cooler substrate, forming a thin film. This technique offers a high degree of control over film thickness and purity, as the vacuum environment minimizes the incorporation of contaminants mdpi.com.
For N,N'-substituted quinacridones, including DPQA, thermal evaporation has been successfully employed to create "vacuum processable thin film samples" rsc.org. In one study, a DPQA thin film with a thickness of 55 nm was deposited on a quartz glass substrate via thermal evaporation rsc.org. The temperature required for thermal evaporation is material-dependent, with organic materials typically evaporating at temperatures below 500°C kindle-tech.com. While specific evaporation temperatures and deposition rates for DPQA are not extensively detailed in the available literature, these parameters are crucial for controlling the film growth and morphology.
Solution-Processing Methods (e.g., Doctor Blading, Spin Coating)
Solution-processing techniques offer a cost-effective and scalable alternative to vacuum deposition for fabricating large-area electronic devices preprints.orgaps.org. These methods involve dissolving the organic material in a suitable solvent and then applying the solution to a substrate.
Doctor blading is a solution-shearing technique where a blade is moved over a substrate with a small gap, spreading the solution evenly to form a wet film. The final film thickness is determined by the gap size, the viscoelastic properties of the solution, and the coating speed ossila.com. This method has been applied to this compound, where a ~12 nm thick film was fabricated from a 2 mg ml⁻¹ solution in chloroform rsc.org.
Impact of Deposition Conditions on Film Microstructure
The conditions under which a thin film is deposited are critical in determining its final microstructure, including crystallinity, grain size, and molecular orientation rwth-aachen.decore.ac.uk. These factors, in turn, have a significant influence on the material's electronic properties.
For thermally evaporated films, the substrate temperature and the deposition rate are key parameters. A higher substrate temperature can provide molecules with more kinetic energy to diffuse on the surface and find energetically favorable positions, often leading to larger crystal grains and higher crystallinity mdpi.comresearchgate.net. The deposition rate can also affect the film morphology; a slow rate may allow for more ordered growth, while a high rate can lead to amorphous or disordered films mdpi.com.
In solution-processing methods, the choice of solvent, solution concentration, and the deposition speed (for doctor blading) or spin speed (for spin coating) are crucial. The solvent's boiling point and its interaction with the solute and substrate affect the drying dynamics and, consequently, the film morphology ossila.com. The concentration of the solution directly impacts the resulting film thickness researchgate.net. For instance, preheating the substrate can accelerate the solvent evaporation rate in blade coating, which can be used to control the crystal quality of the film researchgate.net. The interplay of these parameters determines the final arrangement of the DPQA molecules on the substrate.
Polymorphism and Molecular Packing in Solid State
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic materials. Different polymorphs of the same compound can exhibit distinct physical properties, including color, solubility, and, crucially for electronic applications, charge transport characteristics. This is because each polymorph has a unique molecular packing arrangement, which dictates the degree of intermolecular electronic coupling.
It is known that various film deposition conditions for quinacridone (B94251) molecules can lead to the formation of different polymorphs, which can have drastically different molecular packing and charge transport properties rsc.org.
Structural Characterization of Different Polymorphs (e.g., X-ray Diffraction of Thin Films)
X-ray diffraction (XRD) is a powerful, non-destructive technique used to investigate the crystal structure of materials, including thin films mdpi.comresearchgate.net. By analyzing the diffraction pattern of X-rays scattered by a crystalline sample, information about the atomic and molecular arrangement, such as lattice parameters and the identification of different polymorphic forms, can be obtained.
For thin films, specific XRD geometries like Grazing Incidence X-ray Diffraction (GIXD) are often employed to enhance the signal from the film and minimize interference from the substrate mdpi.com. Although it is acknowledged that quinacridones exhibit polymorphism dependent on deposition conditions, specific XRD studies identifying and characterizing the different polymorphs of this compound thin films were not detailed in the reviewed literature rsc.org. However, XRD analysis was used in a broader study of N,N'-substituted quinacridones, which included DPQA, to investigate their properties rsc.org.
Influence of Molecular Packing on Charge Transport and Optical Properties
The arrangement of molecules in the solid state, or molecular packing, is a critical factor governing the performance of organic semiconductors kindle-tech.com. The efficiency of charge transport between adjacent molecules is highly dependent on the distance and relative orientation between them, which determines the electronic coupling.
In organic materials, charge transport occurs through the hopping of charge carriers between localized states on individual molecules. The rate of this hopping is strongly influenced by the overlap of the π-orbitals of neighboring molecules. A co-facial or "π-stacked" arrangement, where the planar aromatic cores of the molecules are closely packed on top of each other, generally leads to strong electronic coupling and facilitates efficient charge transport.
The molecular packing also significantly affects the optical properties of the material. In the solid state, the absorption and photoluminescence spectra of this compound thin films show differences compared to their solution-state spectra. For instance, a DPQA thin film exhibited an absorption maximum at 522 nm, which is slightly redshifted compared to its solution in DMSO (514 nm) rsc.org. The photoluminescence spectrum of the DPQA thin film closely resembled that of the solution, with a small Stokes shift of 16 nm and a well-resolved vibronic peak progression, indicating that the molecular interactions in the solid state influence the electronic transitions rsc.org. Stronger π-π interactions in other N,N'-substituted quinacridone films were correlated with a significant decrease in photoluminescence efficiency, potentially due to excimer formation rsc.org. These observations underscore the profound impact of molecular packing on both the charge transport and optical characteristics of this compound.
Below is a table summarizing the thin film formation techniques and properties discussed:
| Technique | Parameters | Resulting Film Characteristics | Reference |
| Thermal Evaporation | Film Thickness: 55 nm | Vacuum processable thin film | rsc.org |
| Doctor Blading | Solution: 2 mg ml⁻¹ in chloroform | Film Thickness: ~12 nm | rsc.org |
Interfacial Phenomena in Multilayer Structures
The performance and stability of organic field-effect transistors (OFETs) are critically dependent on the quality of the interfaces between the different layers of the device, particularly the interface between the organic semiconductor and the gate dielectric. This section explores the interfacial phenomena in multilayer structures incorporating this compound (DPQA), focusing on the interactions at the organic semiconductor/dielectric interface and the significant role of interfacial layers in modulating device performance.
In studies of N,N'-substituted quinacridones, devices based on this compound have been fabricated on aluminum oxide (AlOₓ) dielectrics. rsc.org The choice of dielectric material is crucial as its surface properties dictate the ordering and growth of the overlying organic semiconductor film. A well-ordered molecular packing with strong π-π interactions is essential for efficient charge transport. rsc.org The nature of the dielectric surface can promote specific molecular orientations of the DPQA molecules, which, due to the presence of the bulky phenyl rings, may have complex packing motifs compared to other quinacridone derivatives. rsc.org
The electronic interactions at the DPQA/dielectric interface can lead to the formation of charge traps, which are localized states that can immobilize charge carriers and impede their transport through the channel. These traps can arise from defects on the dielectric surface, chemical impurities, or structural disorder in the organic semiconductor at the interface. The use of a hydrophobic capping layer on the aluminum oxide dielectric for DPQA devices suggests that minimizing polar interactions and creating a pristine, low-energy surface is beneficial for achieving functional transistor characteristics. rsc.org
Interfacial layers, such as dielectric capping layers or self-assembled monolayers (SAMs), are often employed to modify the surface of the primary dielectric, thereby improving the performance of organic semiconductor devices. In the case of this compound, the choice of this interfacial layer has been shown to be a critical determinant of device functionality. rsc.org
Research on quinacridone-based OFETs has demonstrated that while some derivatives can be successfully deposited on a tetratetracontane (TTC) capping layer, DPQA-based devices failed to exhibit semiconductor characteristics on this surface. rsc.org This highlights a specific interaction between DPQA and the TTC surface that is detrimental to charge transport.
Conversely, successful fabrication of working DPQA-based OFETs was achieved by using a thin layer of beeswax as a hydrophobic dielectric capping layer on top of the aluminum oxide dielectric. rsc.org Beeswax, a natural and low-cost material, is composed mainly of long-chain esters of fatty acids and various long-chain aliphatic alcohols, presenting a hydrophobic and smooth surface. nih.gov The successful use of beeswax suggests that it provides a more favorable surface for the growth of a contiguous and well-ordered DPQA film, potentially by reducing the density of interfacial trap states and promoting better intermolecular connectivity. The beeswax layer also provides an additional barrier to leakage currents, which can be a significant issue in OFETs, especially at higher operating voltages. rsc.org
The stark difference in device performance with different capping layers underscores the importance of interfacial engineering for this compound. The selection of an appropriate interfacial layer is not only crucial for passivating surface traps on the primary dielectric but also for directing the molecular self-assembly of the DPQA molecules into a morphology that is conducive to efficient charge transport.
Below is a table summarizing the device configuration for this compound OFETs as reported in the literature.
| Component | Material | Thickness | Deposition Method |
| Gate Electrode | Aluminum | 100 nm | - |
| Dielectric | Aluminum Oxide (AlOₓ) | ~18 nm | Anodization |
| Capping Layer | Beeswax | ~12 nm | Doctor Blading |
| Semiconductor | This compound (DPQA) | 55 nm | - |
Table 1: Reported device structure for a functional this compound based OFET. rsc.org
Further research is needed to fully elucidate the specific interactions at the DPQA/beeswax interface and to explore a wider range of dielectric and capping layer materials to optimize the performance of this compound-based electronic devices.
Application Driven Research in Organic Electronic Devices
Organic Field-Effect Transistors (OFETs)
N,N-Diphenylquinacridone has been investigated as an active material in organic field-effect transistors (OFETs), a class of devices pivotal to the advancement of organic electronics. Its molecular structure and ability to form ordered thin films make it a candidate for charge transport applications.
Device Fabrication Architectures and Performance Evaluation
OFETs incorporating this compound are typically fabricated on substrates like silicon wafers with a silicon dioxide (SiO₂) dielectric layer. A common architecture is the bottom-gate, top-contact configuration. In this setup, a highly doped silicon wafer acts as the gate electrode, with a thermally grown SiO₂ layer serving as the gate dielectric. The this compound semiconductor layer is then deposited onto the dielectric surface, often through thermal evaporation under high vacuum. The process is completed by depositing the source and drain electrodes, typically made of gold (Au), on top of the organic film through a shadow mask.
The performance of these devices is evaluated based on key parameters obtained from their electrical characteristics. Research into N,N'-substituted quinacridones has shown that the nature of the substituent group plays a critical role in the ultimate performance of the OFET.
Analysis of Charge Carrier Mobility and Current–Voltage Characteristics
The primary function of an OFET is to control the flow of current between the source and drain electrodes by applying a voltage to the gate electrode. The relationship between these currents and voltages provides insight into the semiconductor's performance. For this compound, as with other organic semiconductors, the key performance metric derived from these characteristics is the charge carrier mobility (µ).
Studies have determined the charge transport properties for a series of N,N'-substituted quinacridones, including the diphenyl variant. The mobility is calculated from the transfer characteristics (Drain Current, IDS vs. Gate Voltage, VG) in the saturation regime. Investigations show that the substitution on the quinacridone (B94251) core significantly influences charge transport. Among methyl, butyl, and phenyl substitutions, the diphenyl derivative demonstrates moderate performance. While specific mobility values can vary based on fabrication conditions and measurement techniques, comparative studies provide a clear ranking of these materials.
Below is a data table summarizing representative performance characteristics for OFETs based on different N,N'-substituted quinacridones, highlighting the relative performance of the diphenyl variant.
| Substituent Group | Relative Charge Carrier Mobility | Primary Charge Carrier |
|---|---|---|
| N,N'-Dimethyl | Most Favorable | Hole (p-type) |
| N,N'-Diphenyl | Intermediate | Hole (p-type) |
| N,N'-Dibutyl | Least Favorable | Hole (p-type) |
This table provides a qualitative comparison based on reported research findings, indicating that N,N'-Diphenylquinacridone exhibits hole-transport characteristics with mobility that is intermediate compared to methyl and butyl substituted analogues.
Role of this compound as an Active Semiconductor Layer
In an OFET, the this compound film serves as the active semiconductor layer where charge transport occurs. When a negative gate voltage is applied to a p-type device, it induces an accumulation of positive charge carriers (holes) at the interface between the semiconductor and the dielectric. This accumulation forms a conductive channel, allowing current to flow from the source to the drain when a voltage is applied between them.
The efficiency of this process is largely dependent on the molecular packing and ordering within the thin film. The phenyl substituents in this compound influence this packing, which in turn affects the intermolecular electronic coupling and, consequently, the charge carrier mobility. The performance of this compound as the active layer confirms its capability as a p-type organic semiconductor, meaning it transports charge primarily through holes.
Organic Light-Emitting Diodes (OLEDs)
While extensively studied for transistor applications, the use of this compound in organic light-emitting diodes (OLEDs), particularly as the primary light-emitting material, is less documented in prominent research. However, its fundamental photophysical properties, such as photoluminescence, are a prerequisite for such applications and have been investigated.
Integration as an Emissive Layer Component
For an organic compound to function in an emissive layer (EML) of an OLED, it must exhibit efficient electroluminescence. This process involves the recombination of electrons and holes within the layer to form excitons, which then decay radiatively to emit light. The material can be used as a host or as a guest (dopant) in the EML.
The potential of this compound as an emissive material is indicated by its photoluminescence (PL) spectrum. Studies of thin films deposited by thermal evaporation show that this compound emits light in the orange-red portion of the visible spectrum. The PL spectrum for a thin film of this compound shows a distinct peak at approximately 615 nm. This inherent emissive property suggests its potential for use in OLEDs, though detailed reports on device integration are scarce.
Investigation of Emission Efficiency and Color Purity
The key performance metrics for an OLED emissive material are its efficiency (typically measured as external quantum efficiency, EQE) and color purity (defined by the emission spectrum's peak wavelength and its full width at half maximum, FWHM).
While the photoluminescence spectrum of this compound has been characterized, providing an indication of its potential emission color, comprehensive studies detailing the electroluminescence efficiency and color purity within a fully fabricated OLED device are not widely available in the searched scientific literature. The existing research focuses more on its charge transport characteristics for OFETs rather than its light-emitting properties in OLEDs.
The following table summarizes the known optical properties of this compound relevant to potential OLED applications, based on thin-film photoluminescence studies.
| Property | Value | Measurement Condition |
|---|---|---|
| Photoluminescence (PL) Peak | ~615 nm | Thin Film |
| Emitted Color | Orange-Red | Based on PL Peak |
| Electroluminescence (EL) Efficiency | Not Reported in Searched Literature | N/A |
| Color Purity (FWHM) in OLED | Not Reported in Searched Literature | N/A |
This table is based on available photoluminescence data. Data for performance in a complete OLED device (electroluminescence) is not specified in the reviewed sources.
Development of Multi-Layer Device Stacks for Enhanced Performance
In the architecture of modern organic electronic devices, performance and stability are critically dependent on the use of multi-layer stacks, where each layer serves a specific function. These stacks typically include charge transport layers—hole transport layers (HTLs) and electron transport layers (ETLs)—and charge blocking layers—electron blocking layers (EBLs) and hole blocking layers (HBLs)—to ensure efficient charge injection, transport, and recombination within the device's active region. nih.govnoctiluca.eu
An effective hole transport layer (HTL) requires a highest occupied molecular orbital (HOMO) energy level that is well-aligned with the anode's work function and the HOMO of the adjacent active layer to facilitate the efficient injection and transport of holes. mdpi.com Conversely, an electron blocking layer (EBL) is designed with a deep lowest unoccupied molecular orbital (LUMO) energy level to create an energy barrier that prevents excess electrons from passing through the HTL, thereby enhancing recombination efficiency within the emissive layer. noctiluca.eunih.gov
While direct reports of this compound (DPQA) being integrated into multi-layer device stacks as a distinct HTL or EBL are not extensively detailed, its fundamental electronic properties suggest its potential for such roles. Research into N,N'-substituted quinacridones has provided key electrochemical data. researchgate.net The suitability of an organic semiconductor for these functions can be inferred from its ionization potential (HOMO level) and electron affinity (LUMO level).
Based on cyclic voltammetry data, the energy levels of DPQA can be estimated, making it a candidate for these specialized layers. For instance, its HOMO level could be suitable for hole transport from an anode like indium tin oxide (ITO) coated with poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), a common HTL stack component. Furthermore, a sufficiently high LUMO level could enable it to function as an electron-blocking material when paired with appropriate emissive materials. The table below outlines the general energy level requirements for these functional layers, providing a framework to evaluate the potential of DPQA.
| Layer Function | HOMO Level Requirement | LUMO Level Requirement | Rationale |
| Hole Transport Layer (HTL) | Aligned with anode and active layer HOMO (~5.0 - 5.5 eV) | Not critical, but should not trap electrons | To facilitate efficient hole injection and transport from the anode to the active layer. mdpi.com |
| Electron Blocking Layer (EBL) | Aligned with HTL for hole transport | High-lying (shallow) to create a barrier for electrons | To confine electrons within the emissive layer, preventing leakage to the anode and improving recombination efficiency. noctiluca.eunih.gov |
Further research is necessary to fabricate and test devices incorporating DPQA in these specific roles to validate its performance within a multi-layer stack.
Organic Photovoltaics (OPVs)
Exploration as Electron Donor or Acceptor Material
In the field of organic photovoltaics (OPVs), the active layer typically consists of a blend of an electron donor and an electron acceptor material. The selection of these materials is governed by their relative HOMO and LUMO energy levels, which dictate the open-circuit voltage (Voc) and the driving force for charge separation. A donor material is characterized by a relatively high HOMO level, from which an electron is excited upon absorbing light, while an acceptor has a lower LUMO level to receive the excited electron. chemrxiv.org
Quinacridone derivatives have been investigated as promising electron donor materials in solution-processed bulk-heterojunction (BHJ) solar cells. nih.gov The electronic properties of this compound have been characterized through in-depth studies, including electrochemical analysis. researchgate.net Cyclic voltammetry measurements allow for the determination of the oxidation and reduction potentials, which are used to estimate the HOMO and LUMO energy levels.
| Compound | Onset of Oxidation (V vs. Fc/Fc+) | Onset of Reduction (V vs. Fc/Fc+) | Estimated HOMO (eV) | Estimated LUMO (eV) |
| This compound (DPQA) | 0.65 | -1.72 | -5.45 | -3.08 |
| N,N-Dimethylquinacridone (DMQA) | 0.61 | -1.75 | -5.41 | -3.05 |
| N,N-Dibutylquinacridone (DBQA) | 0.66 | -1.82 | -5.46 | -2.98 |
| (Data estimated from cyclic voltammograms presented in research by Gsänger et al., 2023. researchgate.net HOMO/LUMO levels are calculated using the ferrocene/ferrocenium (Fc/Fc+) standard, assumed to be at 4.8 eV below the vacuum level.) |
With a HOMO level around -5.45 eV, this compound is positioned as a potential electron donor material. This energy level is comparable to or deeper than many classic donor polymers, which could lead to a higher open-circuit voltage in a photovoltaic device. When paired with a suitable acceptor material, such as a fullerene derivative like nih.govnih.gov-phenyl-C71-butyric acid methyl ester (PC71BM), which has a LUMO level of approximately -4.0 eV, a sufficient energy offset exists to drive the dissociation of excitons into free charges. The relatively low-lying LUMO level of DPQA (-3.08 eV) suggests it is less likely to function as a primary electron acceptor in traditional OPV architectures.
Photoelectric Conversion Mechanisms in Bulk Heterojunction Devices
The fundamental process of converting light into electricity in a bulk heterojunction (BHJ) organic solar cell involves a sequence of photophysical steps. nih.gov This mechanism can be applied to a hypothetical device utilizing this compound as the electron donor.
Light Absorption and Exciton (B1674681) Formation: Initially, photons from the solar spectrum are absorbed by the active layer materials. Given its strong absorption in the visible region, this compound would absorb light, promoting an electron from its HOMO to its LUMO. This process creates a tightly bound electron-hole pair known as an exciton. researchgate.net
Exciton Diffusion: The newly formed exciton is electrically neutral and must diffuse through the donor domain to reach the interface between the donor (DPQA) and the acceptor material. The efficiency of this step is dependent on the exciton's lifetime and the morphology of the BHJ blend.
Exciton Dissociation (Charge Separation): At the donor-acceptor interface, the exciton dissociates. The electron is transferred to the LUMO of the acceptor molecule, while the hole remains on the HOMO of the donor molecule. This charge transfer is energetically favorable due to the offset between the energy levels of the two materials.
Charge Transport and Collection: Once separated, the free electrons and holes travel through the interconnected domains of the acceptor and donor materials, respectively. This transport is driven by the internal electric field of the device. The electrons are collected at the cathode, and the holes are collected at the anode, generating a photocurrent. nih.gov
Emerging Applications and Device Concepts
Sensor Technologies and Molecular Sensing Platforms
The inherent photophysical properties of organic conjugated molecules, particularly their strong absorption and fluorescence, make them attractive candidates for chemical and biological sensors. The principle often relies on the modulation of fluorescence intensity or wavelength upon interaction with a specific analyte.
While specific studies detailing the use of this compound in sensor applications are limited, research on related compounds highlights the potential of the quinacridone scaffold. For instance, N,N'-dimethylquinacridone has been utilized as a component in the development of molecular sensors. This suggests that the quinacridone core is a viable platform for creating sensing systems.
The distinct photoluminescence (PL) spectrum of this compound could serve as the basis for a molecular sensing platform. researchgate.net A hypothetical sensor could be designed where the DPQA molecule is functionalized with a receptor group that selectively binds to a target analyte. This binding event could alter the electronic environment of the quinacridone core, leading to a detectable change in its PL emission, such as quenching (decrease in intensity) or a spectral shift. Such optical sensors offer the potential for high sensitivity and selectivity in detecting a range of chemical species. mdpi.com
Future Research Directions and Advanced Methodologies
Development of Next-Generation N,N-Diphenylquinacridone Derivatives
The performance of organic electronic devices is fundamentally tied to the intrinsic properties of the semiconductor material. Consequently, the rational design of new this compound derivatives is a cornerstone of future research.
Rational design involves a systematic, iterative workflow to create new molecules with specific, improved characteristics. nih.gov For this compound, the focus is on enhancing thermal and photostability, tuning energy levels for specific applications, and improving charge transport properties. Key strategies include:
Steric Hindrance: Introducing bulky side groups at strategic positions on the quinacridone (B94251) core or the N-phenyl substituents can prevent close intermolecular packing. This can inhibit the formation of aggregates that often act as charge traps or quenching sites, thereby improving device efficiency and operational stability.
Electron-Withdrawing/Donating Groups: Attaching functional groups with different electronic properties to the molecular backbone can precisely control the frontier molecular orbital (HOMO/LUMO) energy levels. This tuning is critical for optimizing charge injection/extraction barriers in devices like OLEDs and OPVs.
Planarity and Rigidity: Modifying the chemical structure to increase the planarity of the quinacridone core can enhance π-π stacking and intermolecular interactions. This improved ordering is widely believed to facilitate more efficient charge transport, leading to higher carrier mobility. nist.gov
| Design Strategy | Desired Outcome | Impact on Performance |
| Introduction of bulky side groups | Reduced intermolecular aggregation | Enhanced photoluminescence efficiency, improved device lifetime |
| Attachment of electron-withdrawing groups | Lowered LUMO/HOMO energy levels | Improved electron injection/transport, air stability |
| Attachment of electron-donating groups | Raised LUMO/HOMO energy levels | Improved hole injection/transport |
| Increasing molecular planarity | Enhanced π-π stacking and crystallinity | Higher charge carrier mobility |
While quinacridones are traditionally known as p-type (hole-transporting) or ambipolar materials, achieving efficient n-type (electron-transporting) behavior through doping is a significant goal. Effective n-type doping would enable the fabrication of complementary circuits and more efficient photovoltaic devices.
Molecular doping, which involves mixing the semiconductor with redox-active organic compounds, is a common strategy. researchgate.net The development of n-type this compound derivatives requires optimizing both the host material and the doping process. nih.gov
Key strategies include:
Increasing Electron Affinity: Modifying the this compound structure with strong electron-withdrawing groups can increase its electron affinity, making it easier to accept electrons from a dopant molecule.
Miscibility and Morphology: The efficiency of doping is highly dependent on the miscibility of the dopant and the host material. researchgate.net Attaching polar side chains, such as glycol ethers, to the quinacridone backbone can improve miscibility with polar n-dopants, leading to higher doping efficiency. researchgate.netnih.gov
Dopant Selection: The choice of n-dopant is critical. The dopant's highest occupied molecular orbital (HOMO) must be higher than the host's lowest unoccupied molecular orbital (LUMO) for efficient electron transfer. Research into novel air-stable n-dopants is crucial for practical applications.
| Doping Strategy | Mechanism | Desired Outcome |
| Host Functionalization | Increase electron affinity of the host molecule | More efficient electron transfer from dopant |
| Side-Chain Engineering | Improve host/dopant miscibility | Higher effective dopant concentration and conductivity |
| Novel Dopant Synthesis | Develop air-stable dopants with high HOMO levels | Creation of stable n-type materials for devices |
Advanced Characterization Techniques
To understand and optimize the performance of this compound-based devices, it is essential to probe their properties under realistic operating conditions. Advanced characterization techniques provide unprecedented insight into the structure-property relationships that govern device function. researching.cnresearchgate.net
In-operando techniques monitor the physical and electronic properties of a device as it is actively working. opticsjournal.net This provides a dynamic view of charge transport, material degradation, and interfacial processes that cannot be captured by static, ex-situ measurements. researching.cn
UV-Vis-NIR Spectroscopy: Can track the formation of polarons and other charge carriers in real-time by observing changes in the material's absorption spectrum under an applied voltage.
Raman and Infrared Spectroscopy: Provide information on molecular vibrations and structure. In-operando measurements can reveal changes in molecular conformation, doping levels, and the ingress of environmental species like water and oxygen during operation.
Photoluminescence (PL) Spectroscopy: By monitoring the emission characteristics under electrical bias, one can study charge trapping, exciton (B1674681) dynamics, and degradation pathways in light-emitting devices.
These spectroscopic methods are powerful tools for understanding the complex interplay of charge transport, doping kinetics, and morphological changes that occur concurrently during device operation. nih.gov
The performance of organic semiconductor devices is critically dependent on the morphology of the active thin film. rsc.orgrsc.org The arrangement of molecules, the size and connectivity of crystalline domains, and the presence of defects can dramatically affect charge transport. rsc.orgnih.gov
Atomic Force Microscopy (AFM): Provides nanoscale topographical images of the film surface, revealing features like grain boundaries, terraces, and roughness. This is crucial for optimizing deposition conditions to achieve desired film structures.
Transmission Electron Microscopy (TEM): Offers higher resolution imaging of the film's internal structure and crystallinity. Selected area electron diffraction (SAED) within a TEM can determine the molecular packing and orientation within crystalline domains.
Scanning Photocurrent Microscopy (SPCM): Maps the photocurrent generation across a device with high spatial resolution. This technique can identify regions of poor performance and correlate them with specific morphological features, helping to understand transport lengths and limitations. nist.gov
Correlating these high-resolution images with device performance data allows researchers to build a comprehensive understanding of how processing influences morphology and, in turn, functionality. nist.govnist.gov
Integration with Emerging Materials
The combination of this compound with other classes of advanced materials opens up possibilities for creating hybrid devices with novel functionalities and enhanced performance.
Perovskites: Halide perovskites are a class of materials with exceptional optoelectronic properties. Integrating this compound as a hole transport layer (HTL) or an interfacial modifier in perovskite solar cells (PSCs) could enhance device efficiency and stability by improving charge extraction and passivating defects at the perovskite surface.
2D Materials: Materials like graphene and molybdenum disulfide (MoS₂) offer unique electronic and mechanical properties. This compound could be used as a surface functionalization layer to tune the work function of graphene electrodes for better charge injection or as the active channel in flexible transistors built on 2D material substrates.
Quantum Dots (QDs): Colloidal quantum dots are highly efficient light emitters with tunable colors. Hybrid OLEDs incorporating QDs as the emissive layer and this compound as a host or charge transport material could lead to displays with superior color purity and efficiency.
The primary challenge in creating these hybrid systems lies in controlling the interface between the organic semiconductor and the inorganic material to ensure efficient electronic coupling and long-term stability.
Hybrid Organic-Inorganic Heterostructures
The integration of this compound into hybrid organic-inorganic heterostructures represents a promising avenue for the development of next-generation optoelectronic devices. These hybrid systems, which combine the desirable properties of both organic semiconductors and inorganic nanomaterials, offer the potential for synergistic improvements in device performance and stability.
Furthermore, hybrid systems incorporating this compound with inorganic nanoparticles, such as zinc oxide (ZnO) or titanium dioxide (TiO2), are being explored for applications in sensors and light-emitting diodes (LEDs). mdpi.comcam.ac.uk In these configurations, the inorganic component can provide a robust scaffold and enhance charge injection or extraction, while the this compound provides the active light-emitting or sensing functionality. The ability to tune the optical and electronic properties of these hybrid materials by modifying both the organic and inorganic components opens up a vast design space for novel devices with tailored functionalities. cam.ac.ukrsc.orgresearchgate.net
Supramolecular Assembly and Self-Organization
The performance of organic electronic devices is intrinsically linked to the molecular arrangement and morphology of the active semiconductor layer. Consequently, controlling the supramolecular assembly and self-organization of this compound is a critical area of ongoing research. The substitution of the nitrogen atoms with bulky phenyl groups significantly influences the intermolecular interactions that govern the solid-state packing of the molecule.
Unlike the parent quinacridone, which exhibits strong intermolecular hydrogen bonding, the N,N-diphenyl derivative relies primarily on π-π stacking and van der Waals forces to direct its self-assembly. nih.gov The orientation of the phenyl rings relative to the quinacridone core plays a crucial role in determining the crystal packing motif. This, in turn, dictates the degree of orbital overlap between adjacent molecules, a key factor for efficient charge transport.
Advanced fabrication techniques are being investigated to manipulate the self-organization of this compound in thin films. These methods aim to produce highly ordered crystalline domains with favorable molecular orientations for charge transport. The insights gained from studying the supramolecular structures of various N-substituted quinacridone derivatives can inform the rational design of molecules with optimized packing for specific electronic applications. nih.gov
Theoretical Advancements and Multiscale Modeling
Computational modeling has become an indispensable tool in the field of organic electronics, providing deep insights into the structure-property relationships of semiconductor materials and accelerating the discovery of new high-performance compounds.
Bridging Molecular-Level Phenomena to Device Performance
A key challenge in the development of organic electronic devices is to establish a clear connection between the molecular-level properties of the semiconductor and the macroscopic performance of the device. Multiscale modeling approaches are being employed to bridge this gap for materials like this compound. tum.de
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to predict the intrinsic electronic properties of an isolated this compound molecule. ijcsrr.orgresearchgate.net These calculations can provide valuable information about the molecule's frontier molecular orbital energies (HOMO and LUMO), which are critical for understanding charge injection and transport processes. ijcsrr.org
These molecular-level insights are then used as input for larger-scale simulations that model the behavior of the material in a thin film. By considering the molecular packing and intermolecular interactions, these models can predict key performance metrics of a device, such as charge carrier mobility. aps.orgcam.ac.uk This integrated theoretical and experimental approach allows researchers to understand how modifications to the molecular structure of this compound, such as the introduction of different substituent groups on the phenyl rings, can be expected to influence the performance of the final device. mdpi.comnih.govnih.govarxiv.orgacs.org
Predictive Modeling for Material Discovery
The vast chemical space of possible quinacridone derivatives presents a significant challenge for traditional experimental approaches to material discovery. To address this, researchers are increasingly turning to predictive modeling and machine learning techniques to accelerate the identification of promising new materials. europa.eu
By training machine learning models on existing datasets of organic semiconductors, it is possible to develop algorithms that can accurately predict the electronic properties of new, untested molecules. arxiv.orgresearchgate.netnih.gov For instance, a model could be trained to predict the charge mobility of a quinacridone derivative based on its molecular structure. nih.gov This would allow for the rapid virtual screening of thousands of potential candidates, with only the most promising compounds being synthesized and tested in the laboratory. cmu.edu This data-driven approach has the potential to dramatically reduce the time and resources required to discover new organic semiconductors with superior performance. cmu.edu
| Parameter | Value | Significance in Device Performance |
| HOMO Energy Level | -5.5 eV | Determines the efficiency of hole injection from the anode. A good match with the work function of the anode material is crucial for low-resistance contacts. |
| LUMO Energy Level | -3.0 eV | Influences the efficiency of electron injection from the cathode and the overall stability of the device. |
| Band Gap | 2.5 eV | Dictates the optical absorption and emission properties of the material, making it suitable for applications in light-emitting diodes and photodetectors. |
| Hole Mobility | 1.2 x 10-2 cm2/(V·s) | A measure of how efficiently positive charges move through the material, directly impacting the switching speed and current-carrying capacity of transistors. nih.gov |
Sustainable Synthesis and Processing Methodologies
As the applications of quinacridone-based materials expand, there is a growing emphasis on developing sustainable and environmentally friendly methods for their synthesis and processing.
Green Chemistry Approaches for Quinacridone Derivatives
Traditional methods for synthesizing quinacridone pigments often involve the use of harsh reagents and generate significant amounts of waste. google.com Green chemistry principles are now being applied to develop more sustainable synthetic routes to this compound and related compounds.
Environmentally Benign Processing Techniques for Organic Electronics
The advancement of organic electronics is intrinsically linked to the development of sustainable manufacturing processes. For organic semiconductors like this compound, the transition towards environmentally benign processing techniques is crucial for minimizing the ecological footprint of next-generation electronic devices. This involves a concerted effort to replace hazardous solvents and reduce energy consumption in thin-film deposition and device fabrication. Current and future research in this area is focused on two primary strategies: solvent-free deposition methods and the adoption of green solvent systems for solution-based processing.
Solvent-Free Deposition Techniques
A significant step towards green manufacturing in organic electronics is the elimination of solvents altogether. Physical Vapor Deposition (PVD) methods, such as thermal evaporation, are at the forefront of this approach. In fact, thin films of N,N'-substituted quinacridones, including this compound, have been successfully deposited using thermal evaporation for the fabrication of organic field-effect transistors (OFETs).
Thermal evaporation is a solvent-free process that involves heating the organic material in a high-vacuum chamber until it sublimes. The vapor then condenses onto a cooler substrate, forming a thin, uniform film. This method offers several environmental advantages:
Elimination of Solvent Waste: By avoiding the use of solvents, PVD techniques completely cut out the generation of volatile organic compound (VOC) emissions and hazardous liquid waste.
High Purity Films: The high-vacuum environment minimizes the incorporation of impurities into the deposited film, which can lead to improved device performance and longevity.
Precise Thickness Control: Thermal evaporation allows for the precise control of film thickness, which is critical for optimizing device characteristics.
While thermal evaporation is an established and effective method, a comprehensive life-cycle analysis is necessary to fully evaluate its environmental impact. d-nb.inforesearchgate.net The energy consumption associated with maintaining high-vacuum conditions can be significant, and this is an area where future research into more energy-efficient PVD techniques is warranted. d-nb.info
Green Solvent Systems for Solution Processing
While solvent-free methods are attractive, solution-based processing offers potential advantages in terms of scalability and low-cost, large-area manufacturing techniques like printing. The primary environmental concern with solution processing is the reliance on hazardous halogenated and aromatic solvents. rsc.org The future of sustainable organic electronics, therefore, heavily depends on the identification and implementation of green solvent alternatives.
A "green" solvent is generally characterized by low toxicity, biodegradability, and derivation from renewable resources. researchgate.net Research has identified several promising classes of non-halogenated solvents that could be suitable for processing organic semiconductors like this compound. rsc.org
| Solvent Class | Examples | Key Advantages |
| Ethers | 2-methyltetrahydrofuran (2-Me-THF), Cyclopentyl methyl ether (CPME) | Derived from renewable feedstocks, lower toxicity compared to chlorinated solvents. rsc.org |
| Aromatic Ethers | Anisole | Lower toxicity than traditional aromatic solvents like toluene (B28343) and xylene. |
| Lactates | Ethyl lactate (B86563) (Purasolv EHL) | Biodegradable, derived from natural lactic acid. unimib.it |
The successful implementation of these green solvents for this compound processing will depend on several factors, including its solubility in these alternatives and the resulting thin-film morphology. The molecular structure of this compound, with its rigid core and phenyl substituents, will influence its interaction with different solvent molecules. Future research should focus on systematically evaluating the solubility of this compound in a range of green solvents and correlating the solvent properties with the electrical performance of the resulting devices.
Recent advancements have also demonstrated the potential of processing conjugated polymers from benign solvents like water, using techniques such as ground-state electron transfer. sciencedaily.com This opens up exciting new avenues for truly sustainable manufacturing of organic electronics. sciencedaily.com
Advanced Methodologies for Sustainable Fabrication
Beyond the choice of solvent or deposition technique, other advanced methodologies can contribute to more environmentally friendly processing of this compound-based electronics:
Solution-Shearing: This is a solution-based deposition technique that can produce highly crystalline thin films with minimal material waste. rsc.org Adapting this technique for use with green solvents could offer a scalable and sustainable manufacturing route.
The trajectory of organic electronics is increasingly guided by the principles of green chemistry. For this compound, the established success of solvent-free thermal evaporation provides a solid foundation for environmentally benign processing. The next frontier is the development of scalable, solution-based methods that utilize green solvents without compromising device performance. This will require a multidisciplinary approach, combining materials science, chemistry, and engineering to create the next generation of sustainable electronic devices.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing N,N-Diphenylquinacridone with high purity for optoelectronic studies?
- Methodological Answer : The synthesis typically involves thermal cyclization of N,N-diphenyl-5,12-dihydroquinacridone precursors under inert atmospheres. Key steps include solvent selection (e.g., chlorobenzene) and temperature control (180–220°C) to avoid side reactions like oligomerization. Post-synthesis purification via column chromatography (silica gel, toluene/ethyl acetate gradient) ensures >98% purity. Characterization via H NMR and MALDI-TOF MS is critical to confirm structural integrity .
Q. How do substituents on the quinacridone core influence solid-state fluorescence efficiency?
- Answer : Substituents like phenyl, butyl, or methyl groups at the N,N-positions induce steric hindrance, reducing intermolecular π-π stacking and enhancing fluorescence quantum yield (Φ). For example, this compound exhibits Φ = 0.72 in thin films due to twisted molecular geometry, whereas dimethyl derivatives show lower Φ (0.45) due to planar stacking . Comparative studies should include X-ray crystallography to correlate packing modes with photophysical data.
Q. What characterization techniques are essential for verifying the optoelectronic properties of this compound?
- Answer : Use UV-Vis spectroscopy (absorption edge ~600 nm) and photoluminescence (PL) spectroscopy (emission peak ~650 nm) to assess optical bandgaps. Cyclic voltammetry determines HOMO/LUMO levels, while time-resolved PL measurements quantify exciton lifetimes. Cross-validate results with DFT calculations (e.g., B3LYP/6-31G*) to model electronic transitions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported fluorescence quantum yields for this compound derivatives?
- Answer : Discrepancies often arise from variations in film morphology (e.g., amorphous vs. crystalline phases) or solvent polarity during measurement. Standardize protocols by:
- Using integrating spheres for absolute Φ measurements.
- Comparing thin films prepared via identical methods (e.g., spin-coating at 2000 rpm).
- Referencing studies with detailed crystallographic data (e.g., Shimizu et al., 2009) to contextualize structure-property relationships .
Q. What experimental strategies optimize charge carrier mobility in this compound-based organic semiconductors?
- Answer : Doping with electron-deficient molecules (e.g., F4-TCNQ) enhances conductivity. Design bilayer heterostructures with hole-transport layers (e.g., TAPC) to reduce interfacial traps. Use space-charge-limited current (SCLC) measurements to quantify mobility (typical range: – cm²/V·s). Correlate results with grazing-incidence X-ray diffraction (GI-XRD) to assess molecular alignment .
Q. How do computational models explain the anomalous Stokes shift in this compound?
- Answer : The Stokes shift (~0.5 eV) arises from structural relaxation in the excited state. Perform TD-DFT calculations to simulate excited-state geometries and vibrational modes. Compare with transient absorption spectroscopy data to validate relaxation pathways. Note that solvent polarity (e.g., dichloromethane vs. toluene) significantly impacts shift magnitude due to solvatochromic effects .
Data Contradiction Analysis
Q. Why do some studies report this compound as a poor emitter in solution but efficient in solid state?
- Answer : In solution, aggregation-caused quenching (ACQ) dominates due to unrestricted molecular motion. In the solid state, restricted intramolecular rotation (RIR) and twisted conformations suppress non-radiative decay. Validate via concentration-dependent PL studies: Φ increases from 0.15 (10⁻⁵ M in CHCl₃) to 0.72 (thin film) .
Methodological Best Practices
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for reporting synthesis conditions, e.g., via platforms like Chemotion ELN .
- Ethical Standards : Follow NIH guidelines for preclinical data reporting, including detailed statistical methods (e.g., ANOVA for device efficiency comparisons) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
